molecular formula C23H19NO2S B2783402 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034473-95-3

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2783402
CAS No.: 2034473-95-3
M. Wt: 373.47
InChI Key: SEXUSLFESIUKCR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C23H19NO2S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancing and Antihypoxic Activities

Studies have explored derivatives of bicyclic arenes, such as naphthalene, for their antiamnestic (AA) and antihypoxic (AH) activities. These compounds have shown potential in reversing amnesia and protecting against hypoxia in animal models, suggesting their applicability in cognitive enhancement and neuroprotection (Ono et al., 1995).

Anticancer Evaluation

Naphthalene derivatives have been evaluated for their anticancer properties. Specifically, compounds synthesized from naphthalene-1-acetic acid or 2-naphthoxyacetic acid have shown activity against various cancer cell lines, including breast cancer, highlighting their potential as anticancer agents (Salahuddin et al., 2014).

Photocyclization for Polybenzoquinazolines Synthesis

Intramolecular dehydration of photocyclization has been applied to synthesize benzo[h]-naphth[1,2-f]quinazolines, demonstrating the compound's potential in materials science for creating novel polymeric materials with unique properties (Wei et al., 2016).

Photosensitive Polyamides

Naphthalene derivatives have been utilized in the development of photosensitive polyamides, suggesting applications in the field of photoresists and materials science for electronics and photolithography (Jijun et al., 2006).

Chemosensors for Metal Ions

Compounds incorporating naphthalene units have been developed as chemosensors for transition metal ions, demonstrating their utility in analytical chemistry for detecting and quantifying metal ions in various media (Gosavi-Mirkute et al., 2017).

Environmental Applications

Naphthalene dioxygenase, derived from specific bacterial strains, has been studied for its ability to oxidize hydrocarbons like toluene and ethylbenzene, suggesting potential applications in bioremediation and environmental cleanup (Lee & Gibson, 1996).

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2S/c25-22(21-7-3-5-17-4-1-2-6-20(17)21)14-24-23(26)18-10-8-16(9-11-18)19-12-13-27-15-19/h1-13,15,22,25H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXUSLFESIUKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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